molecular formula C12H16N4O B426897 N-(tert-butyl)-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide

N-(tert-butyl)-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide

Cat. No.: B426897
M. Wt: 232.28g/mol
InChI Key: DQPVHHGDWRCRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide: is a research compound with the molecular formula C12H16N4O and a molecular weight of 232.28 g/mol . This compound is known for its stability and versatility in various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide typically involves the reaction of tert-butyl amines with benzotriazole derivatives under controlled conditions . The reaction is often catalyzed by Cu(OTf)2 and can be carried out at room temperature .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-(tert-butyl)-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like or .

    Reduction: Commonly uses reducing agents such as or .

    Substitution: Often involves and like .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction could produce amines .

Scientific Research Applications

N-(tert-butyl)-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide is widely used in various fields of scientific research :

    Chemistry: As a versatile intermediate in organic synthesis.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(tert-butyl)-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways . It can act as an enzyme inhibitor or protein binder , affecting various biochemical processes.

Comparison with Similar Compounds

  • 1-methylbenzotriazole
  • N-tert-butylbenzotriazole
  • 1-tert-butyl-1H-benzotriazole

Uniqueness: N-(tert-butyl)-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide is unique due to its specific tert-butyl and carboxamide groups , which confer distinct chemical properties and reactivity compared to other benzotriazole derivatives .

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28g/mol

IUPAC Name

N-tert-butyl-1-methylbenzotriazole-5-carboxamide

InChI

InChI=1S/C12H16N4O/c1-12(2,3)13-11(17)8-5-6-10-9(7-8)14-15-16(10)4/h5-7H,1-4H3,(H,13,17)

InChI Key

DQPVHHGDWRCRCB-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC2=C(C=C1)N(N=N2)C

Canonical SMILES

CC(C)(C)NC(=O)C1=CC2=C(C=C1)N(N=N2)C

Origin of Product

United States

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